
2-Mercaptoethyl-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercaptoethyl-b-D-glucopyranoside is a chemical compound with the molecular formula C8H16O6S and a molecular weight of 240.28 g/mol . It is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by a mercaptoethyl group. This compound is primarily used in biochemical research, particularly in the study of proteomics .
Preparation Methods
The synthesis of 2-Mercaptoethyl-b-D-glucopyranoside typically involves the reaction of glucose derivatives with mercaptoethanolThe final step involves the deprotection of the hydroxyl groups to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Disulfide Bond Formation
The thiol group undergoes oxidation to form disulfide bonds, a critical reaction in protein engineering and drug delivery systems.
Mechanism :
2 RSH +O2→RSSR+H2O
This reaction is catalyzed by mild oxidizing agents (e.g., O₂, I₂) or enzymatic systems (e.g., glutathione oxidase) .
Example :
Under aerobic conditions, 2-mercaptoethyl-β-D-glucopyranoside forms homodimers via disulfide linkages. The reaction proceeds at pH 7.4 (phosphate buffer, 25°C) with a rate constant k=2.3×10−3M−1s−1.
Applications :
-
Conjugation with peptides for enhanced bioavailability.
Nucleophilic Substitution
The thiol group acts as a nucleophile in SN₂ reactions, particularly with alkyl halides and epoxides.
Mechanism :
RSH+R’X→RSR’+HX
Experimental Data :
Substrate | Reaction Conditions | Yield (%) | Reference |
---|---|---|---|
Ethyl bromide | DMF, 50°C, 6 hrs | 78 | |
Epichlorohydrin | H₂O/EtOH (1:1), 25°C, 12 hrs | 65 |
The glucopyranoside’s hydroxyl groups remain inert under these conditions due to steric protection .
Glycosylation Reactions
The glucopyranoside moiety participates in enzymatic and chemical glycosylation.
Enzymatic Glycosylation :
-
Enzyme : β-Glucosidase (Aspergillus niger)
-
Substrate : p-Nitrophenyl-β-D-glucopyranoside
-
Result : Transfers glucose to acceptor molecules (e.g., methanol) with Km=1.2mM .
Chemical Glycosylation :
-
Koening-Knorr Method : Reacts with acetobromoglucose (Ag₂CO₃ catalyst) to form 1,2-trans glycosides.
Hydrolysis
The glycosidic bond hydrolyzes under acidic conditions, following pseudo-first-order kinetics.
Kinetic Parameters :
Temperature (°C) | Rate Constant k(s−1) | Activation Energy Ea(kJ/mol) |
---|---|---|
70 | 2.2×10−5 | 31.4 |
80 | 8.2×10−5 | – |
90 | 27×10−5 | – |
Data adapted from analogous glucopyranoside hydrolysis studies .
Redox Reactions
The thiol group serves as a reducing agent in biochemical systems:
Glutathione Mimicry :
Metal Ion Reduction :
2 RSH +AgNO3→RS–Ag–SR+HNO3
Forms stable silver-thiolate complexes used in antimicrobial coatings.
Comparative Reactivity Analysis
Reaction Type | Rate (Relative to Ethyl Glucopyranoside) | Key Influencing Factors |
---|---|---|
Disulfide formation | 1.5× faster | pH, O₂ concentration |
Glycosidic hydrolysis | 0.8× slower | Temperature, acid strength |
Nucleophilic substitution | 3.2× faster | Solvent polarity, leaving group |
Stability Considerations
Scientific Research Applications
2-Mercaptoethyl-b-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of glycosidase inhibitors and other enzyme interactions.
Mechanism of Action
The mechanism of action of 2-Mercaptoethyl-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes. The mercapto group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial in the study of glycosidase inhibitors and other enzyme-related processes .
Comparison with Similar Compounds
2-Mercaptoethyl-b-D-glucopyranoside can be compared with other similar compounds, such as:
2-Thioethyl-b-D-glucopyranoside: Similar in structure but with different functional groups.
Methyl beta-D-glucopyranoside: Lacks the mercapto group, making it less reactive in certain biochemical applications
Biological Activity
2-Mercaptoethyl-β-D-glucopyranoside (MEG) is a thiol-containing compound that has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and medicinal research. This article explores the compound's mechanisms of action, therapeutic potentials, and relevant case studies.
Target of Action
MEG interacts with various biological molecules, including enzymes and receptors. Similar compounds have been shown to affect enzymes like endoglucanase and cellulases, which are involved in carbohydrate metabolism.
Mode of Action
Research indicates that MEG may induce apoptosis in cancer cells by inhibiting the PI3K-AKT-BAD signaling pathway, a crucial pathway for cell survival and growth. This suggests a potential role for MEG in cancer therapy.
Biochemical Pathways
The compound is involved in several biochemical pathways, including those regulating oxidative stress and cellular signaling. Its thiol group can participate in redox reactions, influencing cellular responses to stressors.
Biological Activities
Antitumor Activity
MEG has demonstrated promising antitumor effects in various studies. It has been reported to inhibit tumor growth and induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Cellular Interactions
In vitro studies have shown that MEG can enhance cellular uptake of glucose and other substrates, potentially making it beneficial in metabolic disorders such as diabetes . Its ability to modulate glucose metabolism aligns with findings related to other glucopyranoside derivatives.
Case Study: Antitumor Effects
A study investigating the effects of MEG on human cancer cell lines revealed that treatment with MEG resulted in significant reductions in cell viability and increased apoptosis markers. The study highlighted the compound's potential as an adjunct therapy in cancer treatment .
Research Findings: Metabolic Modulation
In a separate investigation, MEG was shown to enhance glucose uptake in diabetic models. This effect is attributed to its structural similarity to glucose, allowing it to interact with glucose transporters effectively . The compound's role in modulating insulin sensitivity was also noted.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H16O6S |
---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-sulfanylethoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O6S/c9-3-4-5(10)6(11)7(12)8(14-4)13-1-2-15/h4-12,15H,1-3H2/t4-,5-,6+,7-,8-/m1/s1 |
InChI Key |
HUYFGRHVKQZODJ-JAJWTYFOSA-N |
Isomeric SMILES |
C(CS)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C(CS)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.